N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide
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Overview
Description
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a methylpiperazine moiety, and an oxalamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperazine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride and aniline to form the desired oxalamide compound. This step is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The oxalamide linkage can be reduced to the corresponding amine under reductive conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-methoxyphenyl)ethyl)-N2-phenyloxalamide: Lacks the piperazine moiety.
N1-(2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide: Lacks the methoxyphenyl group.
Uniqueness
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide is unique due to the presence of both the methoxyphenyl and methylpiperazine groups, which may confer distinct biological activities and chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-25-12-14-26(15-13-25)20(17-8-10-19(29-2)11-9-17)16-23-21(27)22(28)24-18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLAFMDXTAAKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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